molecular formula C9H11BrO3 B14772102 Methyl 2-hydroxy-2-phenylacetate hydrobromide CAS No. 879663-48-6

Methyl 2-hydroxy-2-phenylacetate hydrobromide

Cat. No.: B14772102
CAS No.: 879663-48-6
M. Wt: 247.09 g/mol
InChI Key: GGDRJRDTJXWEMO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylacetate hydrobromide is an organic compound with the molecular formula C9H11BrO3. It is a derivative of phenylacetic acid and is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-phenylacetate hydrobromide can be synthesized through the reaction of methyl 2-hydroxy-2-phenylacetate with hydrobromic acid. The reaction typically involves dissolving methyl 2-hydroxy-2-phenylacetate in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylacetate hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.

Scientific Research Applications

Methyl 2-hydroxy-2-phenylacetate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-phenylacetate hydrobromide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its hydrobromide group can facilitate interactions with nucleophilic sites in biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-phenylacetate: The parent compound without the hydrobromide group.

    Phenylacetic acid: A related compound with similar structural features.

    Phenylethanol: A reduced form of the compound.

Uniqueness

Methyl 2-hydroxy-2-phenylacetate hydrobromide is unique due to the presence of the hydrobromide group, which enhances its reactivity and solubility in certain solvents. This makes it a valuable reagent in various chemical and biochemical applications .

Properties

CAS No.

879663-48-6

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylacetate;hydrobromide

InChI

InChI=1S/C9H10O3.BrH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8,10H,1H3;1H

InChI Key

GGDRJRDTJXWEMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O.Br

Origin of Product

United States

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